molecular formula C14H28O B037756 (R)-(+)-1,2-Epoxytetradecane CAS No. 116619-64-8

(R)-(+)-1,2-Epoxytetradecane

Cat. No.: B037756
CAS No.: 116619-64-8
M. Wt: 212.37 g/mol
InChI Key: IOHJQSFEAYDZGF-CQSZACIVSA-N
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Description

®-(+)-1,2-Epoxytetradecane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This compound is notable for its chiral nature, meaning it has a non-superimposable mirror image. The ®-(+)-enantiomer indicates that it is the right-handed version of the molecule, which can have different properties and reactivity compared to its left-handed counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-1,2-Epoxytetradecane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, the starting material, 1-tetradecene, can be reacted with a peracid such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions to form the epoxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-1,2-Epoxytetradecane may involve the use of large-scale epoxidation processes. These processes often utilize catalysts to enhance the reaction efficiency and selectivity. For example, titanium silicalite-1 (TS-1) is a commonly used catalyst in the epoxidation of alkenes with hydrogen peroxide as the oxidant. This method offers a greener alternative by avoiding the use of hazardous peracids.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1,2-Epoxytetradecane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reducing agents can convert the epoxide into alcohols.

    Substitution: Nucleophiles can attack the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium can oxidize the epoxide to a diol.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether can reduce the epoxide to an alcohol.

    Substitution: Hydrochloric acid (HCl) in an aqueous medium can open the epoxide ring, resulting in the formation of chlorohydrins.

Major Products Formed

    Oxidation: 1,2-tetradecanediol

    Reduction: 1-tetradecanol

    Substitution: 1-chloro-2-tetradecanol

Scientific Research Applications

®-(+)-1,2-Epoxytetradecane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of ®-(+)-1,2-Epoxytetradecane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-1,2-Epoxytetradecane: The left-handed enantiomer of the compound.

    1,2-Epoxyoctane: A shorter-chain epoxide with similar reactivity.

    1,2-Epoxydodecane: Another epoxide with a slightly shorter carbon chain.

Uniqueness

®-(+)-1,2-Epoxytetradecane is unique due to its specific chiral configuration and longer carbon chain, which can influence its physical properties and reactivity. The presence of the chiral center makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.

Properties

IUPAC Name

(2R)-2-dodecyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHJQSFEAYDZGF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472176
Record name (R)-(+)-1,2-Epoxytetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116619-64-8
Record name (2R)-2-Dodecyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116619-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dodecyl oxirane, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116619648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-1,2-Epoxytetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DODECYL OXIRANE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0565WQC82O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a flask equipped with a mechanical stirrer and an addition funnel was placed 19.8 g (0.1 mole) of 1-tetradecene and 150 ml of CH2Cl2. The solution was stirred and a suspension of 23 g(0.106 mole) of m-chloroperbenzoic acid in 250 ml of CH2Cl2 was added dropwise. After stirring overnight, the CH2Cl2 solution was washed with 10% aqueous NaHSO3, saturated NaHCO3 solution and then dried over Na2SO4. The residue, after removal of solvent, was distilled through a vigreux column to obtain the title compound, bp 78°-81°/0.01 mmHg as a colorless liquid.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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